Cas no 400091-05-6 ((4AR,6S,7R,8R,8aS)-8-(Allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano3,2-d1,3dioxin-7-ol)

400091-05-6 structure
Nom du produit:(4AR,6S,7R,8R,8aS)-8-(Allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano3,2-d1,3dioxin-7-ol
Numéro CAS:400091-05-6
Le MF:C23H26O7
Mégawatts:414.448347568512
MDL:MFCD06797132
CID:325705
PubChem ID:87557952
(4AR,6S,7R,8R,8aS)-8-(Allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano3,2-d1,3dioxin-7-ol Propriétés chimiques et physiques
Nom et identifiant
-
- b-D-Galactopyranoside,4-methoxyphenyl 4,6-O-[(S)-phenylmethylene]-3-O-2-propen-1-yl-
- 4-Methoxyphenyl 3-O-Allyl-4,6-O-benzylidene-beta-D-galactopyranoside
- (2S,4aR,6S,7R,8R,8aS)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol
- 4-METHOXYPHENYL 3-O-ALLYL-4,6-O-BENYLIDENE-BETA-D-GALACTOPYRANOSIDE
- 4-Methoxyphenyl 3-O-Allyl-4,6-O-benzylidene-β-D-galactopyranoside
- (4AR,6S,7R,8R,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol
- 4-METHOXYPHENYL3-O-ALLYL-4,6-O-BENZYLIDENE-BETA-D-GALACTOPYRANOSIDE
- CID 126970166
- (4AR,6S,7R,8R,8AS)-6-(4-METHOXYPHENOXY)-2-PHENYL-8-(PROP-2-EN-1-YLOXY)-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXIN-7-OL
- T72430
- AKOS027320275
- 400091-05-6
- W-202649
- 4-Methoxyphenyl 3-O-allyl-4,6-O-benzylidene-b-D-galactopyranoside
- (4aR,6S,7R,8R,8aS)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol
- AS-74707
- 1708088-34-9
- A-D-galactopyranoside
- 4-Methoxyphenyl 3-O-Allyl-4,6-O-benzylidene-
- (4AR,6S,7R,8R,8aS)-8-(Allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano3,2-d1,3dioxin-7-ol
-
- MDL: MFCD06797132
- Piscine à noyau: 1S/C23H26O7/c1-3-13-26-21-19(24)23(28-17-11-9-16(25-2)10-12-17)29-18-14-27-22(30-20(18)21)15-7-5-4-6-8-15/h3-12,18-24H,1,13-14H2,2H3/t18-,19-,20+,21-,22?,23+/m1/s1
- La clé Inchi: BALLDQXJTPWKTQ-SFPLDMDMSA-N
- Sourire: O1[C@@]([H])([C@@]([H])([C@]([H])([C@]2([H])[C@@]1([H])C([H])([H])OC([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])O2)OC([H])([H])C([H])=C([H])[H])O[H])OC1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H]
Propriétés calculées
- Qualité précise: 414.16800
- Masse isotopique unique: 414.168
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 30
- Nombre de liaisons rotatives: 7
- Complexité: 530
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 6
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.8
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Surface topologique des pôles: 75.6
Propriétés expérimentales
- Couleur / forme: Pas encore déterminé
- Dense: 1.3±0.1 g/cm3
- Point de fusion: 222.0 to 228.0 deg-C
- Point d'ébullition: 589.9±50.0 °C at 760 mmHg
- Point d'éclair: 310.5±30.1 °C
- Indice de réfraction: -47.5 ° (C=0.5, Pyridine)
- Le PSA: 75.61000
- Le LogP: 2.84520
- Pression de vapeur: 0.0±1.7 mmHg at 25°C
- Solubilité: Pas encore déterminé
(4AR,6S,7R,8R,8aS)-8-(Allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano3,2-d1,3dioxin-7-ol Informations de sécurité
- Mot signal:warning
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact avec la peau + h1106 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P108
- Instructions de sécurité: H303+H313+H110
- Code des conditions réglementaires:Classe Q (sucres, alcaloïdes, antibiotiques, hormones)
- Conditions de stockage:<0°C
(4AR,6S,7R,8R,8aS)-8-(Allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano3,2-d1,3dioxin-7-ol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB249912-1g |
4-Methoxyphenyl 3-O-allyl-4,6-O-benzylidene-beta-D-galactopyranoside, 98%; . |
400091-05-6 | 98% | 1g |
€155.00 | 2025-02-15 | |
BAI LING WEI Technology Co., Ltd. | 431367-250MG |
4-Methoxyphenyl 3-O-allyl-4,6-O-benzylidene-β-D-galactopyranoside, 98% |
400091-05-6 | 98% | 250MG |
¥ 1863 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | 431367-1G |
4-Methoxyphenyl 3-O-allyl-4,6-O-benzylidene-β-D-galactopyranoside, 98% |
400091-05-6 | 98% | 1G |
¥ 4235 | 2022-04-26 | |
abcr | AB249912-5 g |
4-Methoxyphenyl 3-O-allyl-4,6-O-benzylidene-beta-D-galactopyranoside, 98%; . |
400091-05-6 | 98% | 5 g |
€382.80 | 2023-07-20 | |
Alichem | A119001525-5g |
(4AR,6S,7R,8R,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol |
400091-05-6 | 95% | 5g |
$400.00 | 2023-09-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M862448-1g |
4-Methoxyphenyl 3-O-Allyl-4,6-O-benzylidene-β-D-galactopyranoside |
400091-05-6 | ≥98%(HPLC) | 1g |
674.10 | 2021-05-17 | |
Aaron | AR003MDD-1g |
(4AR,6S,7R,8R,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol |
400091-05-6 | 98% | 1g |
$85.00 | 2025-01-22 | |
BAI LING WEI Technology Co., Ltd. | A01431367-1g |
(4AR,6S,7R,8R,8aS)-8-(Allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano3,2-d1,3dioxin-7-ol |
400091-05-6 | 98% | 1g |
¥4235 | 2023-11-24 | |
1PlusChem | 1P003M51-250mg |
(4AR,6S,7R,8R,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol |
400091-05-6 | ≥98% | 250mg |
$15.00 | 2025-03-21 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1589-1G |
4-Methoxyphenyl 3-O-Allyl-4,6-O-benzylidene-β-D-galactopyranoside |
400091-05-6 | >98.0%(HPLC) | 1g |
¥580.00 | 2024-04-16 |
(4AR,6S,7R,8R,8aS)-8-(Allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano3,2-d1,3dioxin-7-ol Littérature connexe
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
Classification associée
- Solvants et chimiques organiques Composés organiques Acides/esters
- Solvants et chimiques organiques Composés organiques hydrocarbures
- Solvants et chimiques organiques Composés organiques Composés organiques contenant de l’oxygène composés organiques oxygénés Les glucides et les conjugués de glucides composés glycosyles
400091-05-6 ((4AR,6S,7R,8R,8aS)-8-(Allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano3,2-d1,3dioxin-7-ol) Produits connexes
- 303127-80-2(4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside)
- 383905-60-0(4-Methoxyphenyl 3-O-Benzyl-b-D-galactopyranoside)
- 303127-81-3(4-Methoxyphenyl 3-O-Benzyl-4,6-O-benzylidene-β-D-glucopyranoside)
- 247027-79-8(4-Methoxyphenyl 2,4,6-Tri-O-benzyl-β-D-galactopyranoside)
- 150412-81-0(4-Methoxyphenyl 4-O-(2,3,6-tri-O-benzyl-b-D-galactopyranosyl)-2,3,6-tri-O-benzyl-b-D-glucopyranoside)
- 556027-24-8(1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylpiperidine)
- 1033778-96-9(7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one)
- 2228970-14-5(5-{3-(difluoromethyl)sulfanylphenyl}-1-methyl-1H-pyrazole-4-carboxylic acid)
- 1270365-26-8(tert-butyl N-2-amino-2-(4-bromo-2-chlorophenyl)ethylcarbamate)
- 2694722-17-1(tert-butyl 4-6-(methylamino)pyridin-3-ylpiperazine-1-carboxylate)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:400091-05-6)(4AR,6S,7R,8R,8aS)-8-(Allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano3,2-d1,3dioxin-7-ol

Pureté:99%/99%/99%
Quantité:250mg/1g/5g
Prix ($):234.0/531.0/293.0